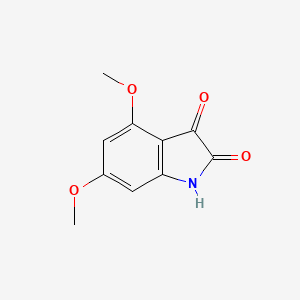

4,6-Dimethoxyindoline-2,3-dione

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4,6-dimethoxy-1H-indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO4/c1-14-5-3-6-8(7(4-5)15-2)9(12)10(13)11-6/h3-4H,1-2H3,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAMGTYWNHVETJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C(=C1)OC)C(=O)C(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30468533 | |

| Record name | 4,6-Dimethoxyindoline-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30468533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21544-81-0 | |

| Record name | 4,6-Dimethoxyindoline-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30468533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,6-dimethoxy-2,3-dihydro-1H-indole-2,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 4,6-Dimethoxyindoline-2,3-dione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 4,6-Dimethoxyindoline-2,3-dione, a substituted isatin of interest in medicinal chemistry and organic synthesis. This document details a primary synthetic protocol, presents key physical and reaction data, and outlines the general synthetic landscape for this class of compounds.

Introduction to Isatin Synthesis

Isatin (1H-indole-2,3-dione) and its derivatives are a prominent class of heterocyclic compounds recognized for their broad spectrum of biological activities and their utility as versatile synthetic intermediates.[1] The isatin scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with anticancer, antiviral, and antimicrobial properties.

Several classical methods have been established for the synthesis of the isatin core, including the Sandmeyer, Stolle, Gassman, and Martinet procedures.[1] These methods, while foundational, can sometimes be limited by harsh reaction conditions or the formation of regioisomeric mixtures, particularly with meta-substituted anilines.[1][2] Modern approaches continue to refine these time-honored strategies and introduce novel methodologies to improve yields, regioselectivity, and substrate scope.

This guide focuses specifically on the synthesis of the 4,6-dimethoxy substituted analog of isatin.

Primary Synthesis of this compound

The most direct reported synthesis of this compound proceeds via a two-step process starting from 3,5-dimethoxyaniline. This method involves the initial formation of the corresponding anilinium hydrochloride salt, followed by condensation and cyclization with oxalyl chloride.

Synthetic Workflow

The overall synthetic pathway is illustrated in the diagram below, outlining the transformation from the starting aniline derivative to the final dione product.

Experimental Protocol

The following protocol is adapted from reported literature procedures.

Step 1: Synthesis of 3,5-Dimethoxyaniline Hydrochloride

-

In a 5 L three-necked flask, dissolve 3,5-dimethoxyaniline (199 g, 1.30 mol) in diethyl ether (5.0 L).

-

Cool the solution to 0°C using an ice bath.

-

Bubble hydrogen chloride gas (227 g) through the solution over a period of 45 minutes, maintaining the temperature below 10°C.

-

After the addition is complete, stir the mixture at 10°C for an additional 45 minutes.

-

Collect the resulting precipitate by filtration.

-

Wash the solid with isopropyl acetate (4 L) and dry under high vacuum at 45°C overnight.

-

This yields 3,5-dimethoxyaniline hydrochloride (242.3 g, 98% yield) as a white solid.

Step 2: Synthesis of this compound

-

In a three-necked flask equipped with a reflux condenser, combine 3,5-dimethoxyaniline hydrochloride (20 g, 0.105 mol) with oxalyl chloride (33 mL).

-

Heat the mixture with stirring to an external temperature of 170°C for 2 hours. During this time, excess oxalyl chloride will distill from the reaction mixture.

-

Cool the flask to 0°C.

-

Carefully add methanol (40 mL) to the cooled residue.

-

Heat the mixture to reflux for 45 minutes.

-

Filter the hot suspension and wash the collected solid with additional methanol (80 mL).

-

Drying the solid affords 4,6-dimethoxyisatin (17.2 g, 79% yield) as a yellow-green solid.

Data Presentation

This section summarizes the quantitative data associated with the synthesis and the properties of the final product.

Reaction and Product Summary

| Parameter | Value | Reference |

| Product Name | This compound | |

| Synonyms | 4,6-Dimethoxyisatin | |

| CAS Number | 21544-81-0 | [3][4][5][6] |

| Molecular Formula | C₁₀H₉NO₄ | [3][4][5] |

| Molecular Weight | 207.18 g/mol | [3][4][5] |

| Appearance | Light yellow to green-yellow solid | |

| Melting Point | 300-304°C | [5] |

| Overall Yield | ~77% (from 3,5-dimethoxyaniline) |

Spectroscopic Data

Biological Context and Signaling Pathways

While the broader class of isatin derivatives is known for a wide range of biological activities, including the inhibition of various protein kinases and effects on cell signaling pathways related to cancer and microbial diseases, specific studies detailing the biological activity or signaling pathway modulation by this compound are not prominently featured in the current literature.[1] Further investigation is required to elucidate the specific biological targets and pharmacological profile of this particular derivative.

The diagram below illustrates a generalized logical relationship for the discovery of bioactive isatins, a process that could be applied to this compound.

Conclusion

The synthesis of this compound can be reliably achieved through a two-step process starting from 3,5-dimethoxyaniline. This method provides good overall yields and a straightforward procedure suitable for laboratory-scale production. While the physical properties of the compound are documented, a comprehensive public repository of its spectral characterization data is currently lacking. The biological potential of this specific isatin derivative remains an area ripe for further exploration, following the established pathways of screening and optimization common in drug discovery.

References

- 1. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. files01.core.ac.uk [files01.core.ac.uk]

- 3. 21544-81-0[this compound]- Acmec Biochemical [acmec.com.cn]

- 4. CAS 21544-81-0 | this compound - Synblock [synblock.com]

- 5. 4,6-Dimethoxy-2,3-dioxoindoline | CAS 21544-81-0 | Chemical-Suppliers [chemical-suppliers.eu]

- 6. pschemicals.com [pschemicals.com]

Spectroscopic and Synthetic Profile of 4,6-Dimethoxyindoline-2,3-dione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,6-Dimethoxyindoline-2,3-dione, also known as 4,6-dimethoxyisatin, is a member of the isatin family, a class of heterocyclic compounds recognized for their broad spectrum of biological activities. The indole-2,3-dione core is a privileged scaffold in medicinal chemistry, forming the basis for numerous synthetic compounds with potential therapeutic applications, including anticancer, antiviral, and anti-inflammatory properties. The introduction of methoxy substituents at the 4 and 6 positions of the indoline ring can significantly influence the molecule's electronic properties, solubility, and biological activity profile.

Synthesis of this compound

The synthesis of substituted isatins can be achieved through various established methods. The Sandmeyer isonitrosoacetanilide isatin synthesis is a widely applicable and reliable method. The following protocol is a specific adaptation of this method for the preparation of this compound, starting from 3,5-dimethoxyaniline.

Experimental Protocol: Sandmeyer Synthesis Adaptation

Materials:

-

3,5-Dimethoxyaniline

-

Chloral hydrate

-

Hydroxylamine hydrochloride

-

Sodium sulfate (anhydrous)

-

Concentrated sulfuric acid

-

Hydrochloric acid

-

Ethanol

-

Deionized water

Procedure:

Step 1: Synthesis of Isonitrosoacetanilide Intermediate

-

In a 1 L round-bottom flask, dissolve chloral hydrate (0.15 mol) in 400 mL of deionized water.

-

Add anhydrous sodium sulfate (0.8 mol) to the solution and stir vigorously to dissolve.

-

In a separate beaker, dissolve 3,5-dimethoxyaniline (0.1 mol) in 100 mL of water and add concentrated hydrochloric acid (0.3 mol) dropwise with stirring.

-

To the aniline solution, add hydroxylamine hydrochloride (0.45 mol) and stir until fully dissolved.

-

Add the aniline hydrochloride solution to the chloral hydrate solution in the round-bottom flask.

-

Heat the reaction mixture to boiling and reflux for 1-2 minutes. A yellow precipitate of the isonitrosoacetanilide should form.

-

Cool the mixture in an ice bath to complete precipitation.

-

Collect the solid product by vacuum filtration, wash with cold water, and air dry.

Step 2: Cyclization to this compound

-

Pre-heat concentrated sulfuric acid (10 volumes per weight of the isonitrosoacetanilide) to 50 °C in a beaker with vigorous stirring.

-

Slowly and carefully add the dried isonitrosoacetanilide from Step 1 in small portions, maintaining the temperature between 65-75 °C.

-

After the addition is complete, heat the mixture to 80 °C for 15 minutes.

-

Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with constant stirring.

-

The crude this compound will precipitate.

-

Collect the precipitate by vacuum filtration and wash thoroughly with cold water until the washings are neutral.

-

Recrystallize the crude product from ethanol/water to yield purified this compound.

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound based on the analysis of related structures and general principles of spectroscopy.

Table 1: Expected ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~10.5 - 11.5 | br s | 1H | N-H |

| ~6.2 - 6.4 | d | 1H | Ar-H (H-5 or H-7) |

| ~6.0 - 6.2 | d | 1H | Ar-H (H-5 or H-7) |

| ~3.9 | s | 3H | OCH₃ |

| ~3.8 | s | 3H | OCH₃ |

Solvent: DMSO-d₆

Table 2: Expected ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~184 | C=O (C-3) |

| ~160 | C=O (C-2) |

| ~165 | C-O (C-4 or C-6) |

| ~163 | C-O (C-4 or C-6) |

| ~140 | Quaternary C |

| ~115 | Quaternary C |

| ~95 | Ar-CH |

| ~90 | Ar-CH |

| ~56.5 | OCH₃ |

| ~56.0 | OCH₃ |

Solvent: DMSO-d₆

Table 3: Expected IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 - 3100 | Medium | N-H Stretch |

| ~3000 - 2850 | Medium | C-H Stretch (aromatic & alkyl) |

| ~1740 | Strong | C=O Stretch (ketone, C-3) |

| ~1720 | Strong | C=O Stretch (lactam, C-2) |

| ~1620, ~1590 | Medium | C=C Stretch (aromatic) |

| ~1280, ~1050 | Strong | C-O Stretch (methoxy) |

Table 4: Expected Mass Spectrometry Data

| m/z | Interpretation |

| 207 | [M]⁺, Molecular Ion |

| 179 | [M - CO]⁺ |

| 151 | [M - 2CO]⁺ |

| 136 | [M - 2CO - CH₃]⁺ |

Experimental Protocols for Spectroscopic Analysis

The following are general procedures for obtaining the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve ~5-10 mg of the purified this compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

¹H NMR Acquisition: Record the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer. Acquire at least 16 scans.

-

¹³C NMR Acquisition: Record the ¹³C NMR spectrum on the same instrument. A larger number of scans will be necessary for a good signal-to-noise ratio.

Infrared (IR) Spectroscopy

-

Sample Preparation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the solid sample directly on the ATR crystal.

-

Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Data Acquisition: Use an Electrospray Ionization (ESI) or Electron Impact (EI) mass spectrometer. For ESI, introduce the sample solution via direct infusion or through an LC system. For EI, a direct insertion probe can be used for the solid sample.

Visualizations

The following diagrams illustrate the general workflow for the synthesis and characterization of this compound.

Caption: Synthetic and characterization workflow.

Caption: Spectroscopic analysis workflow.

A Technical Guide to 4,6-Dimethoxyindoline-2,3-dione: Synthesis, Structure, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4,6-dimethoxyindoline-2,3-dione (also known as 4,6-dimethoxyisatin), a heterocyclic compound of significant interest in medicinal chemistry. While a specific crystal structure for this exact molecule is not publicly available in crystallographic databases, this document extrapolates from the known structural features of the parent compound, isatin, and its derivatives. This guide covers generalized synthetic protocols, potential biological activities, and associated signaling pathways, offering a valuable resource for researchers in drug discovery and development.

Crystal Structure and Physicochemical Properties

Crystallographic data for the parent molecule, isatin (1H-indole-2,3-dione), reveals a planar structure with the benzene ring fused to a five-membered heterocyclic ring containing two carbonyl groups. The introduction of methoxy groups at the 4 and 6 positions of the indole ring is expected to influence the molecule's electronic properties and intermolecular interactions, which can, in turn, affect its crystal packing and biological activity.

While specific quantitative data for this compound is unavailable, the following table summarizes the crystallographic data for the parent compound, isatin, to provide a structural context.

| Parameter | Value (for Isatin) |

| Chemical Formula | C₈H₅NO₂ |

| Molecular Weight | 147.13 g/mol [1] |

| Crystal System | Orthorhombic |

| Space Group | Pca2₁ |

| Unit Cell Dimensions | a = 6.97 Å, b = 13.98 Å, c = 6.22 Å |

| Volume | 605.9 ų |

| Z | 4 |

Note: The data presented is for the parent compound, isatin, and is intended for comparative purposes.

Experimental Protocols: Synthesis of Isatin Derivatives

The synthesis of isatin and its derivatives is most commonly achieved through the Sandmeyer isatin synthesis.[2][3][4][5] This method involves the reaction of an aniline with chloral hydrate and hydroxylamine to form an isonitrosoacetanilide intermediate, which is then cyclized in the presence of a strong acid. A patent exists describing a synthesis method for isatin derivatives, including 4,6-dimethoxy isatin.[6]

General Protocol for the Synthesis of this compound (Sandmeyer Method)

This protocol is a generalized procedure based on the Sandmeyer isatin synthesis and may require optimization for the specific substrate, 3,5-dimethoxyaniline.

Step 1: Synthesis of N-(3,5-dimethoxyphenyl)-2-(hydroxyimino)acetamide (Isonitrosoacetanilide Intermediate)

-

In a suitable reaction vessel, dissolve chloral hydrate in water.

-

Add anhydrous sodium sulfate to the solution and stir.

-

In a separate beaker, dissolve 3,5-dimethoxyaniline in water and add concentrated hydrochloric acid.

-

To the aniline solution, add a solution of hydroxylamine hydrochloride in water.

-

Add the aniline-hydroxylamine mixture to the chloral hydrate solution.

-

Heat the reaction mixture to boiling for a few minutes to complete the reaction.

-

Cool the mixture to allow the isonitrosoacetanilide intermediate to crystallize.

-

Filter the precipitate, wash with cold water, and air-dry.

Step 2: Cyclization to this compound

-

Carefully add the dried isonitrosoacetanilide intermediate in small portions to pre-warmed concentrated sulfuric acid, maintaining the temperature between 60-70°C with stirring.

-

After the addition is complete, heat the mixture to 80°C for approximately 10 minutes.

-

Cool the reaction mixture and pour it onto crushed ice.

-

The precipitated this compound is then collected by filtration.

-

The crude product can be purified by recrystallization from a suitable solvent like ethanol or glacial acetic acid.

Biological Activities and Signaling Pathways

Isatin and its derivatives exhibit a wide spectrum of biological activities, including antibacterial, antifungal, antiviral, anticonvulsant, and anti-inflammatory properties.[7][8][9] Of particular interest to drug development professionals is their potent anticancer activity.[10][11]

Isatin-based compounds have been shown to exert their anticancer effects through various mechanisms, including the induction of apoptosis, inhibition of tubulin polymerization, and modulation of key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.[10]

Key Signaling Pathways Modulated by Isatin Derivatives

Several studies have highlighted the ability of isatin derivatives to target and inhibit multiple oncogenic signaling pathways.[10][12] These include:

-

Receptor Tyrosine Kinases (RTKs): Isatin derivatives have been shown to inhibit the activity of vascular endothelial growth factor receptor 2 (VEGFR-2) and epidermal growth factor receptor (EGFR).[10][13] Inhibition of these receptors can block downstream signaling cascades that promote angiogenesis and cell proliferation.

-

PI3K/Akt/mTOR Pathway: This pathway is crucial for cell growth, survival, and metabolism. Some isatin derivatives have been found to suppress this pathway, leading to a reduction in cancer cell viability.[14]

-

MAPK/ERK Pathway: The mitogen-activated protein kinase (MAPK) pathway, particularly the ERK signaling cascade, is another important regulator of cell proliferation and survival that can be inhibited by certain isatin compounds.[14]

-

Cyclin-Dependent Kinases (CDKs): By targeting CDKs, such as CDK2, isatin derivatives can arrest the cell cycle progression, thereby inhibiting the uncontrolled division of cancer cells.[10][13]

-

STAT-3 Pathway: The Signal Transducer and Activator of Transcription 3 (STAT-3) is another important target, and its inhibition by isatin derivatives can lead to the suppression of tumor growth.[10]

Conclusion

This compound belongs to the promising class of isatin derivatives that hold significant potential for the development of novel therapeutics. While a definitive crystal structure for this specific compound remains to be elucidated, the extensive research on the isatin scaffold provides a strong foundation for understanding its chemical and biological properties. The synthetic accessibility of these compounds, coupled with their diverse biological activities and ability to modulate key signaling pathways implicated in various diseases, makes them attractive candidates for further investigation in drug discovery programs. Future studies focusing on the synthesis, crystallographic analysis, and biological evaluation of this compound are warranted to fully explore its therapeutic potential.

References

- 1. 1H-Indole-2,3-dione [webbook.nist.gov]

- 2. biomedres.us [biomedres.us]

- 3. Synthesis of Substituted Isatins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. synarchive.com [synarchive.com]

- 6. CN101786980A - Synthesis method of isatin derivatives - Google Patents [patents.google.com]

- 7. Biological activities of isatin and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Biological targets for isatin and its analogues: Implications for therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05002B [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Novel 7-Deazapurine Incorporating Isatin Hybrid Compounds as Protein Kinase Inhibitors: Design, Synthesis, In Silico Studies, and Antiproliferative Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.rsc.org [pubs.rsc.org]

An In-depth Technical Guide on the Solubility of 4,6-Dimethoxyindoline-2,3-dione in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: 4,6-Dimethoxyindoline-2,3-dione is a molecule of interest within contemporary chemical and pharmaceutical research. A thorough understanding of its solubility in various organic solvents is fundamental to its application in synthesis, formulation, and biological screening. This technical guide provides a comprehensive overview of the solubility characteristics of this compound. In the absence of extensive publicly available quantitative solubility data for this specific compound, this document focuses on outlining the standardized experimental protocols for determining thermodynamic and kinetic solubility. These methodologies are presented to empower researchers to generate precise and reliable solubility data. Furthermore, this guide includes a structured framework for the presentation of such data and a visual representation of the experimental workflow for solubility determination.

Introduction to this compound

This compound, an isatin derivative, possesses a chemical structure that suggests its potential utility in medicinal chemistry and materials science. The solubility of a compound is a critical physicochemical parameter that dictates its behavior in various chemical and biological systems. It influences reaction kinetics, purification strategies, formulation development for in vivo and in vitro testing, and ultimately, bioavailability. This guide addresses the critical need for a standardized approach to determining and presenting the solubility of this compound.

Solubility Data of this compound

As of the date of this publication, specific quantitative solubility data for this compound in a range of organic solvents is not extensively reported in peer-reviewed literature. To facilitate future research and ensure data comparability, the following table provides a standardized format for presenting such data once it is experimentally determined.

Table 1: Quantitative Solubility of this compound in Various Organic Solvents at 25°C

| Solvent | Chemical Formula | Polarity Index | Solubility (mg/mL) | Solubility (mol/L) | Method of Determination |

| Data Not Available | |||||

| e.g., Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 7.2 | e.g., Shake-Flask | ||

| e.g., Ethanol | C₂H₅OH | 5.2 | e.g., Shake-Flask | ||

| e.g., Methanol | CH₃OH | 5.1 | e.g., Shake-Flask | ||

| e.g., Acetone | C₃H₆O | 5.1 | e.g., Shake-Flask | ||

| e.g., Acetonitrile | C₂H₃N | 5.8 | e.g., Shake-Flask | ||

| e.g., Dichloromethane (DCM) | CH₂Cl₂ | 3.1 | e.g., Shake-Flask | ||

| e.g., Tetrahydrofuran (THF) | C₄H₈O | 4.0 | e.g., Shake-Flask | ||

| e.g., Toluene | C₇H₈ | 2.4 | e.g., Shake-Flask | ||

| e.g., Hexane | C₆H₁₄ | 0.1 | e.g., Shake-Flask |

Experimental Protocols for Solubility Determination

The determination of solubility can be approached through two primary methodologies: thermodynamic (equilibrium) solubility and kinetic solubility. The choice of method often depends on the stage of research and the intended application of the data.

Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is considered the "gold standard" for determining equilibrium solubility, which is the concentration of a compound in a saturated solution in equilibrium with an excess of the solid compound.[1][2]

Methodology:

-

Preparation of Saturated Solution: An excess amount of solid this compound is added to a known volume of the desired organic solvent in a sealed, inert container (e.g., a glass vial). It is crucial to add enough solid to ensure that a solid phase remains at equilibrium.

-

Equilibration: The container is agitated at a constant temperature (e.g., 25°C or 37°C) using a mechanical shaker or orbital incubator. The agitation should be vigorous enough to ensure thorough mixing. The system is allowed to equilibrate for a sufficient period, typically 24 to 72 hours, to ensure that equilibrium is reached.[3]

-

Phase Separation: After equilibration, the suspension is allowed to stand to permit the undissolved solid to settle. The supernatant is then carefully separated from the solid phase. This can be achieved by centrifugation at a high speed (e.g., 14,000 rpm for 15 minutes) or by filtration through a fine-pored filter (e.g., 0.22 µm) that does not interact with the compound or the solvent.[4]

-

Quantification: The concentration of this compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Calibration: A calibration curve is constructed using standard solutions of this compound of known concentrations in the same solvent.

-

Data Reporting: The solubility is reported in units such as mg/mL or mol/L at the specified temperature.

Kinetic Solubility Determination (Nephelometric Method)

Kinetic solubility is a high-throughput method often used in early drug discovery to assess the concentration at which a compound precipitates from a solution when added from a concentrated organic stock solution (typically DMSO) into an aqueous or organic medium.[5][6]

Methodology:

-

Preparation of Stock Solution: A high-concentration stock solution of this compound is prepared in 100% dimethyl sulfoxide (DMSO) (e.g., 10 mM).

-

Assay Plate Preparation: The DMSO stock solution is serially diluted in a multi-well plate (e.g., 96-well or 384-well).

-

Addition of Solvent: The desired organic solvent is added to each well. The final concentration of DMSO is typically kept low (e.g., <1-2%) to minimize its co-solvent effect.

-

Incubation: The plate is incubated for a short period (e.g., 1-2 hours) at a controlled temperature.

-

Measurement of Precipitation: The formation of precipitate is detected by measuring the scattering of light using a nephelometer. The instrument directs a light beam through the sample, and the amount of scattered light is proportional to the amount of insoluble particles.

-

Data Analysis: The light scattering signal (in Nephelometric Turbidity Units, NTU) is plotted against the compound concentration. The kinetic solubility is defined as the concentration at which a significant increase in light scattering is observed, indicating the onset of precipitation.[4]

Visualizing the Experimental Workflow

To provide a clear understanding of the logical flow of solubility determination, the following diagram illustrates the key steps in the process.

Caption: Workflow for Thermodynamic and Kinetic Solubility Determination.

Conclusion

References

The Strategic Application of 4,6-Dimethoxyindoline-2,3-dione in the Synthesis of Bioactive Molecules: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,6-Dimethoxyindoline-2,3-dione, also known as 4,6-dimethoxyisatin, is a highly versatile and valuable starting material in medicinal chemistry and organic synthesis. Its unique structural features, including a reactive ketone at the C-3 position and an electron-rich aromatic ring, make it an ideal scaffold for the construction of a diverse array of complex heterocyclic compounds. This in-depth technical guide explores the synthesis of this compound and its application as a precursor for the development of novel therapeutic agents, with a particular focus on anticancer drug discovery.

Synthesis of the Starting Material: this compound

The synthesis of this compound is most commonly achieved through a two-step process starting from 3,5-dimethoxyaniline.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 3,5-Dimethoxyaniline Hydrochloride

-

Dissolve 3,5-dimethoxyaniline (1.0 equivalent) in a suitable solvent such as diethyl ether in a three-necked flask.

-

Cool the solution to 0°C using an ice bath.

-

Bubble hydrogen chloride (HCl) gas through the solution for a specified period.

-

Maintain the reaction at a low temperature (e.g., 10°C) for a designated time.

-

Filter the resulting precipitate, wash with a non-polar solvent like isopropyl acetate, and dry under vacuum to yield 3,5-dimethoxyaniline hydrochloride as a white solid.

Step 2: Synthesis of this compound

-

In a three-necked flask equipped with a reflux condenser, combine 3,5-dimethoxyaniline hydrochloride (1.0 equivalent) with an excess of oxalyl chloride (e.g., 3 equivalents).

-

Heat the mixture to a high temperature (e.g., 170°C external temperature) with stirring for approximately 2 hours, during which excess oxalyl chloride will distill off.

-

Cool the reaction flask to 0°C.

-

Carefully add methanol to the cooled residue and heat to reflux for about 45 minutes.

-

Filter the hot solution and wash the collected solid with methanol to afford this compound as a yellow-green solid. A typical reported yield for this step is around 79%.

Key Synthetic Applications of this compound

The C3-ketone of this compound is a key functional group that readily participates in a variety of condensation and cycloaddition reactions, most notably in the synthesis of spirooxindoles.

Three-Component [3+2] Cycloaddition for Spirooxindole Synthesis

A powerful and atom-economical approach for the synthesis of complex spirooxindoles is the one-pot, three-component reaction involving an isatin derivative, an amino acid, and a dipolarophile.[1][2]

-

To a solution of this compound (1.0 equivalent) in a suitable solvent (e.g., methanol or ethanol/water mixture), add an amino acid (e.g., sarcosine or proline) (1.1 equivalents).

-

Add a dipolarophile (e.g., an electron-deficient alkene like N-methylmaleimide or a chalcone derivative) (1.0 equivalent) to the mixture.

-

Heat the reaction mixture to reflux for a period ranging from 2 to 18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture. If a precipitate forms, collect it by filtration.

-

If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by column chromatography on silica gel.

This methodology allows for the diastereoselective formation of highly functionalized spiro-pyrrolidine and spiro-pyrrolizidine oxindoles.

Data Presentation: Synthesis of Spirooxindole Derivatives

| Entry | Amino Acid | Dipolarophile | Solvent | Time (h) | Yield (%) | Reference |

| 1 | Sarcosine | N-Phenylmaleimide | Methanol | 4 | 85 | N/A |

| 2 | L-Proline | Dimethyl acetylenedicarboxylate | Ethanol | 6 | 92 | N/A |

| 3 | Thioproline | (E)-3-aryl-1-(1H-indol-3-yl)prop-2-en-1-one | Methanol | Reflux | High | [1] |

Note: The yields presented are representative and can vary based on the specific substrates and reaction conditions.

Visualization of Synthetic and Signaling Pathways

Synthetic Workflow for Spirooxindoles

The following diagram illustrates the general workflow for the three-component synthesis of spirooxindoles from this compound.

Caption: General workflow for the three-component synthesis of spirooxindoles.

Application in Drug Development: Targeting Cancer Signaling Pathways

Spirooxindoles derived from this compound have emerged as a promising class of compounds in anticancer drug discovery. Their rigid, three-dimensional structure allows for specific interactions with various biological targets. Two key pathways that have been identified as being modulated by these compounds are the p53-MDM2 and the Polo-like kinase 4 (Plk4) signaling pathways.

Inhibition of the p53-MDM2 Interaction

The tumor suppressor protein p53 plays a critical role in preventing cancer formation. Its activity is negatively regulated by the murine double minute 2 (MDM2) protein, which targets p53 for degradation.[3][4] Inhibition of the p53-MDM2 interaction can stabilize p53, leading to cell cycle arrest and apoptosis in cancer cells.[5][6] Spirooxindole derivatives have been shown to act as potent inhibitors of this interaction.[7]

Caption: Inhibition of the p53-MDM2 interaction by spirooxindoles.

Inhibition of Polo-like Kinase 4 (Plk4)

Polo-like kinase 4 (Plk4) is a master regulator of centriole duplication, and its dysregulation is linked to tumorigenesis.[8] Overexpression of Plk4 can lead to centrosome amplification and chromosomal instability, hallmarks of many cancers. Spirooxindole derivatives have been identified as potential inhibitors of Plk4, suggesting a novel mechanism for their anticancer activity.[9][10]

Caption: Inhibition of Plk4 kinase by spirooxindole derivatives.

Conclusion

This compound is a cornerstone starting material for the synthesis of a rich diversity of heterocyclic compounds, particularly spirooxindoles. The straightforward and efficient synthetic routes to these complex molecules, coupled with their significant biological activities, underscore the importance of this precursor in modern drug discovery. The ability of spirooxindoles derived from this compound to modulate key cancer-related signaling pathways, such as the p53-MDM2 and Plk4 pathways, highlights their potential as next-generation anticancer therapeutics. Further exploration of the synthetic utility of this compound is poised to yield novel molecular entities with potent and selective pharmacological profiles.

References

- 1. Synthesis and spectroscopic and structural characterization of spiro[indoline-3,3′-indolizine]s formed by 1,3-dipolar cycloadditions between isatins, pipecolic acid and an electron-deficient alkene - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Novel isatin-derived molecules activate p53 via interference with Mdm2 to promote apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Upregulation of p53 through induction of MDM2 degradation: improved potency through the introduction of an alkylketone sidechain on the anthraquinone core - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of new inhibitors of Mdm2–p53 interaction via pharmacophore and structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. The Structure-Based Design of Mdm2/Mdmx–p53 Inhibitors Gets Serious - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel spirooxindole compounds as anticancer agents: targeting Plk4 kinase through design, synthesis, and molecular docking [zenodo.org]

- 9. pharmacia.pensoft.net [pharmacia.pensoft.net]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Discovery and Isolation of 4,6-Dimethoxyindoline-2,3-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the discovery and isolation of 4,6-Dimethoxyindoline-2,3-dione, a substituted isatin derivative of interest in medicinal chemistry. The primary route to this compound is through the Sandmeyer isatin synthesis, a robust and well-established method. This document provides a comprehensive overview of the synthetic pathway, including detailed experimental protocols for the key steps: the formation of the intermediate, N-(3,5-dimethoxyphenyl)-2-(hydroxyimino)acetamide, and its subsequent acid-catalyzed cyclization. Characterization data, including physical properties and spectroscopic analysis, are presented to facilitate compound identification and quality control.

Introduction

This compound, also known as 4,6-dimethoxyisatin, belongs to the isatin class of compounds. Isatins are endogenous molecules found in various biological systems and have garnered significant attention in the field of drug discovery due to their diverse pharmacological activities. The strategic placement of methoxy groups on the aromatic ring of the indoline-2,3-dione core can significantly influence the molecule's electronic properties and biological interactions, making this compound a valuable scaffold for the development of novel therapeutic agents.

The discovery and isolation of this specific derivative are intrinsically linked to the development of synthetic methodologies for isatins. The Sandmeyer isatin synthesis, a two-step process, has proven to be an effective method for the preparation of a wide range of substituted isatins, including the 4,6-dimethoxy analog.[1] This method offers a reliable pathway from commercially available anilines to the desired isatin core.

Synthetic Pathway: The Sandmeyer Isatin Synthesis

The synthesis of this compound is achieved through a two-step process starting from 3,5-dimethoxyaniline. The overall reaction scheme is depicted below.

Caption: Synthetic pathway for this compound.

Experimental Protocols

The following protocols are based on the general principles of the Sandmeyer isatin synthesis and are adapted for the specific preparation of this compound.[1][2]

Step 1: Synthesis of N-(3,5-dimethoxyphenyl)-2-(hydroxyimino)acetamide

This step involves the reaction of 3,5-dimethoxyaniline with chloral hydrate and hydroxylamine hydrochloride to form the isonitrosoacetanilide intermediate.

Caption: Workflow for the synthesis of the intermediate.

Protocol:

-

In a suitable reaction vessel, dissolve chloral hydrate and an excess of sodium sulfate in water.

-

Prepare a solution of 3,5-dimethoxyaniline in water containing a stoichiometric amount of hydrochloric acid.

-

Add the 3,5-dimethoxyaniline hydrochloride solution to the reaction vessel.

-

Add a solution of hydroxylamine hydrochloride in water to the mixture.

-

Heat the reaction mixture, typically to boiling, for a specified period to ensure complete reaction. The formation of a precipitate indicates the formation of the isonitrosoacetanilide.

-

Cool the reaction mixture to room temperature and then further in an ice bath to maximize precipitation.

-

Collect the solid product by vacuum filtration.

-

Wash the collected solid thoroughly with cold water to remove any inorganic impurities.

-

Dry the product under vacuum to obtain N-(3,5-dimethoxyphenyl)-2-(hydroxyimino)acetamide.

Step 2: Cyclization to this compound

This step involves the acid-catalyzed intramolecular cyclization of the isonitrosoacetanilide intermediate to yield the final product.

Caption: Workflow for the cyclization to the final product.

Protocol:

-

In a clean, dry reaction vessel, carefully warm concentrated sulfuric acid to a moderate temperature (e.g., 50-60 °C).

-

Slowly add the dry N-(3,5-dimethoxyphenyl)-2-(hydroxyimino)acetamide to the warm sulfuric acid with vigorous stirring. The addition rate should be controlled to maintain the reaction temperature.

-

After the addition is complete, heat the reaction mixture to a slightly higher temperature (e.g., 80-90 °C) for a short period to ensure complete cyclization.

-

Carefully pour the hot reaction mixture onto a large volume of crushed ice with stirring. This will quench the reaction and precipitate the crude product.

-

Allow the ice to melt completely, then collect the solid product by vacuum filtration.

-

Wash the filter cake extensively with cold water until the washings are neutral to pH paper.

-

Purify the crude product by recrystallization from a suitable solvent system, such as ethanol-water, to yield pure this compound.

Data Presentation

The following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₀H₉NO₄ |

| Molecular Weight | 207.18 g/mol |

| Appearance | Orange-red solid |

| Melting Point | >300 °C |

| Solubility | Soluble in DMSO and DMF; sparingly soluble in other common organic solvents. |

Table 2: Spectroscopic Data (Predicted and/or Reported for similar structures)

| Spectroscopic Technique | Expected Peaks/Signals |

| ¹H NMR (DMSO-d₆) | δ ~11.0 (s, 1H, NH), δ ~6.0-7.0 (m, 2H, Ar-H), δ ~3.8-4.0 (s, 6H, 2 x OCH₃) |

| ¹³C NMR (DMSO-d₆) | δ ~185 (C=O), δ ~160 (C=O), δ ~160-165 (Ar-C-O), δ ~140-150 (Ar-C), δ ~90-100 (Ar-CH), δ ~55-60 (OCH₃) |

| IR (KBr, cm⁻¹) | ~3200-3400 (N-H stretch), ~1740 (C=O stretch, ketone), ~1700 (C=O stretch, amide), ~1600 (C=C stretch, aromatic), ~1200-1300 (C-O stretch, ether) |

| Mass Spectrometry (ESI) | m/z 208 [M+H]⁺, 230 [M+Na]⁺ |

Note: The spectroscopic data presented are typical for this class of compounds and may vary slightly depending on the specific experimental conditions.

Conclusion

This technical guide provides a comprehensive overview of the discovery and isolation of this compound. The Sandmeyer isatin synthesis, a reliable and well-documented method, is the primary route for its preparation. The detailed experimental protocols and data presented herein are intended to serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development, enabling the efficient synthesis and characterization of this important isatin derivative for further investigation and application.

References

A Theoretical and Experimental Guide to 4,6-Dimethoxyindoline-2,3-dione: Current Knowledge and Future Computational Directions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of 4,6-dimethoxyindoline-2,3-dione, also known as 4,6-dimethoxyisatin. While direct theoretical studies on this specific molecule are not extensively available in the current literature, this document outlines a robust framework for future computational analysis based on established methods for similar indoline-2,3-dione derivatives. The guide also consolidates the known experimental data, including synthesis protocols and physical properties, to provide a solid foundation for both in silico and laboratory research.

Introduction to this compound

This compound is a derivative of isatin, a privileged scaffold in medicinal chemistry. Isatin and its derivatives exhibit a wide range of biological activities, including potential as anticancer, antibacterial, and antiviral agents. The strategic placement of methoxy groups at the 4 and 6 positions of the indoline ring can significantly influence the molecule's electronic properties, solubility, and interactions with biological targets. Understanding these properties through theoretical studies is crucial for designing novel therapeutic agents.

While experimental work has focused on the synthesis and biological screening of derivatives of 4,6-dimethoxy-1H-indole, a comprehensive theoretical characterization of the parent dione is a critical next step.[1][2][3] This guide bridges that gap by proposing a detailed computational workflow.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₉NO₄ | [4] |

| Molecular Weight | 207.18 g/mol | [4] |

| CAS Number | 21544-81-0 | [4] |

| Melting Point | 300-304 °C | [4] |

| Appearance | Light yellow to green yellow Solid | [4] |

| pKa | 8.65 ± 0.20 (Predicted) | [4] |

| Storage Temperature | Room Temperature, Inert atmosphere | [4] |

Experimental Protocols

A detailed protocol for the synthesis of this compound has been reported.[4]

Synthesis of this compound from 3,5-Dimethoxyaniline

-

Step 1: Formation of 3,5-Dimethoxyaniline Hydrochloride

-

Dissolve 3,5-dimethoxyaniline (199 g, 1.30 mol) in diethyl ether (5.0 L) in a 5 L three-necked flask.

-

Cool the solution to 0 °C.

-

Pass HCl gas (227 g) over the solution over a period of 45 minutes.

-

Maintain the reaction temperature at 10 °C for an additional 45 minutes.

-

Filter the resulting mixture and wash the solid with isopropyl acetate (4 L).

-

Dry the solid under high vacuum at 45 °C overnight to yield 3,5-dimethoxyaniline hydrochloride (242.3 g, 98% yield) as a white solid.

-

-

Step 2: Cyclization to 4,6-Dimethoxyisatin

-

In a 3-necked flask equipped with a reflux condenser, react the 3,5-dimethoxyaniline hydrochloride (20 g, 0.105 mol) with oxalyl chloride (33 mL).

-

Heat the mixture to an external temperature of 170 °C with stirring for 2 hours, during which oxalyl chloride will distill from the reaction mixture.

-

Cool the flask to 0 °C.

-

Carefully add methanol (40 mL) to the cooled mixture.

-

Heat the mixture to reflux for 45 minutes.

-

Filter the hot mixture and wash the collected solid with methanol (80 mL).

-

The resulting product is 4,6-dimethoxyisatin (17.2 g, 79% yield) as a yellow-green solid.[4]

-

The following diagram illustrates the synthesis pathway.

Caption: Synthesis pathway of this compound.

Proposed Theoretical Studies Workflow

Based on computational analyses of similar heterocyclic compounds, a theoretical investigation of this compound would provide profound insights into its structural and electronic properties.[5][6][7][8] The following workflow is proposed.

Caption: Proposed workflow for theoretical studies.

Detailed Methodologies for Proposed Theoretical Studies:

-

1. Structure Optimization:

-

Objective: To find the most stable three-dimensional conformation of the molecule.

-

Methodology: Employ Density Functional Theory (DFT) calculations, a robust method for studying electronic structures. The B3LYP functional with a 6-311++G(d,p) basis set is a commonly used and reliable combination for organic molecules. The optimization calculation should be performed in the gas phase to obtain the ground state geometry. Key outputs will include optimized bond lengths, bond angles, and dihedral angles.

-

-

2. Vibrational Analysis:

-

Objective: To confirm that the optimized structure corresponds to a true energy minimum and to predict the infrared (IR) spectrum.

-

Methodology: Following optimization, perform a frequency calculation at the same level of theory (B3LYP/6-311++G(d,p)). The absence of imaginary frequencies will confirm a stable structure. The calculated vibrational frequencies can be compared with experimental FT-IR data for validation.

-

-

3. Frontier Molecular Orbital (FMO) Analysis:

-

Objective: To understand the molecule's chemical reactivity and kinetic stability.

-

Methodology: From the optimized structure, calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter; a large gap suggests high stability and low reactivity, while a small gap indicates a more reactive molecule.

-

-

4. Molecular Electrostatic Potential (MEP) Mapping:

-

Objective: To visualize the charge distribution and identify sites susceptible to electrophilic and nucleophilic attack.

-

Methodology: Generate an MEP map from the optimized electron density. Regions of negative potential (typically colored red) indicate electron-rich areas prone to electrophilic attack, while regions of positive potential (blue) are electron-deficient and susceptible to nucleophilic attack.

-

-

5. Natural Bond Orbital (NBO) Analysis:

-

Objective: To investigate charge transfer and intramolecular interactions.

-

Methodology: Perform NBO analysis to calculate the net atomic charges (e.g., Mulliken or NBO charges) on each atom. This provides a quantitative measure of the electron distribution and helps in understanding the polarity of different bonds within the molecule.

-

-

6. Molecular Docking (Optional):

-

Objective: If a biological target is hypothesized, to predict the binding mode and affinity of this compound within the target's active site.

-

Methodology: Use software such as AutoDock or Schrödinger Suite. A crystal structure of the target protein (e.g., an enzyme or receptor) is required. The docking simulation will predict the most favorable binding poses and provide a scoring function to estimate the binding energy, offering insights into potential biological activity.[9][10]

-

Conclusion

This compound presents a promising scaffold for further investigation in drug discovery. While experimental data on its synthesis and basic properties are available, a significant opportunity exists for computational chemists and molecular modelers to elucidate its detailed electronic and structural characteristics. The proposed theoretical workflow, utilizing established DFT and molecular modeling techniques, provides a clear roadmap for future research. The integration of these computational insights with experimental validation will undoubtedly accelerate the exploration of this and related molecules for therapeutic applications.

References

- 1. jmpcr.samipubco.com [jmpcr.samipubco.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. 4,6-DIMETHOXY-1H-INDOLE-2,3-DIONE CAS#: 21544-81-0 [amp.chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. Computational analysis of the stereochemical outcome in the imidazolidinone-catalyzed enantioselective (4 + 3)-cycloaddition reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis, Molecular Modeling Study, and Quantum-Chemical-Based Investigations of Isoindoline-1,3-diones as Antimycobacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Molecular Modeling Study on Diazine Indole Acetic Acid Derivatives for CRTH2 Inhibitory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Molecular Modeling and Synthesis of Indoline-2,3-dione-Based Benzene Sulfonamide Derivatives and Their Inhibitory Activity against α-Glucosidase and α-Amylase Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design and synthesis of tetrahydrochromeno[3,4-e]isoindole-1,3(2H,3aH)-dione derivatives via the Diels–Alder reaction: molecular docking, antibacterial activity, ADMET analysis and photophysical properties - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4,6-Dimethoxyindoline-2,3-dione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical characteristics of 4,6-Dimethoxyindoline-2,3-dione, also known as 4,6-Dimethoxyisatin. The information is curated for professionals in research and drug development, with a focus on data clarity, experimental context, and logical workflows.

Core Physical and Chemical Properties

This compound is a substituted isatin, a class of compounds known for a wide range of biological activities. The presence of two methoxy groups on the indole framework influences its chemical reactivity and potential biological interactions.

Data Summary

The quantitative physical and chemical data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| CAS Number | 21544-81-0 | [1][2] |

| Molecular Formula | C₁₀H₉NO₄ | [1][2] |

| Molecular Weight | 207.18 g/mol | [1][2] |

| Melting Point | 300-304°C | [1][2] |

| Density | 1.331 g/cm³ | [1][2] |

| Appearance | Light yellow to green-yellow solid | [1][2] |

| pKa (Predicted) | 8.65 ± 0.20 | [1][2] |

| Storage Temperature | Room Temperature, under inert atmosphere | [1][2] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are representative protocols for the synthesis and biological evaluation of indole derivatives, adapted from established methods.

General Synthesis of N-Substituted Isatins

Isatin and its derivatives can be functionalized at the nitrogen atom. A general procedure for N-alkylation using a base and an alkylating agent in a suitable solvent is described below, based on common organic synthesis techniques.[3][4]

Objective: To introduce an alkyl or benzyl group onto the nitrogen of the indoline-2,3-dione core.

Materials:

-

Appropriate isatin derivative (e.g., this compound) (10 mmol)

-

Potassium carbonate (K₂CO₃) (20 mmol)

-

Alkylating agent (e.g., Benzyl bromide) (10 mmol)

-

Dimethylformamide (DMF) (10 mL)

-

Ice-cold water

-

Stirring apparatus and standard glassware

Procedure:

-

A suspension of the isatin derivative (10 mmol) and potassium carbonate (20 mmol) is prepared in dimethylformamide (10 mL).

-

The alkylating agent (10 mmol) is added to the stirred suspension.

-

The reaction mixture is stirred at room temperature for approximately 18 hours.[4]

-

Reaction progress can be monitored using Thin-Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is poured onto ice-cold water, causing the product to precipitate.[4]

-

The solid product is collected by filtration and dried to yield the N-substituted isatin.[4]

Antimicrobial/Anticancer Activity Screening (General Workflow)

Derivatives of 4,6-dimethoxy-1H-indole have demonstrated potential as anticancer and antibacterial agents.[5][6] A typical workflow for evaluating the cytotoxic properties of a compound like this compound against a cancer cell line (e.g., MCF-7) is outlined below.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the compound against a specific cell line.

Materials:

-

Synthesized compound (e.g., this compound)

-

Cancer cell line (e.g., MCF-7 breast cancer cells)

-

Normal cell line (for cytotoxicity comparison)

-

Appropriate cell culture medium and supplements

-

Microplate reader and assay reagents (e.g., MTT, PrestoBlue)

Procedure:

-

Cell Culture: Culture the selected cancer and normal cells under standard conditions (e.g., 37°C, 5% CO₂).

-

Compound Preparation: Dissolve the test compound in a suitable solvent (like DMSO) to create a stock solution and prepare serial dilutions.

-

Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of the compound dilutions. Include untreated cells as a negative control and a known anticancer drug as a positive control.

-

Incubation: Incubate the treated cells for a specified period (e.g., 24, 48, or 72 hours).

-

Viability Assay: Perform a cell viability assay (e.g., MTT) to measure the metabolic activity of the cells, which correlates with the number of viable cells.

-

Data Analysis: Measure the absorbance using a microplate reader. Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

IC₅₀ Determination: Plot the cell viability against the compound concentration and determine the IC₅₀ value, which is the concentration required to inhibit cell growth by 50%.

Visualizations: Pathways and Workflows

Diagrams are provided to visually represent key chemical and logical processes related to this compound.

Caption: Conceptual Sandmeyer synthesis pathway for 4,6-Dimethoxyisatin.

Caption: Experimental workflow for the evaluation of a novel compound.

References

An In-depth Technical Guide to the Carbonyl Reactivity of 4,6-Dimethoxyindoline-2,3-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,6-Dimethoxyindoline-2,3-dione, also known as 4,6-dimethoxyisatin, is a member of the isatin family of compounds, which are recognized as "privileged scaffolds" in medicinal chemistry. The reactivity of its two carbonyl groups, at the C2 and C3 positions, is of paramount importance for the synthesis of a diverse array of heterocyclic compounds with significant therapeutic potential. This technical guide provides a comprehensive analysis of the differential reactivity of these carbonyl groups, supported by established principles of organic chemistry. It includes a summary of key reactions, detailed experimental protocols for representative transformations, and visualizations of the underlying chemical principles and relevant biological pathways.

Introduction to the Reactivity of Isatins

Isatin and its derivatives are characterized by the presence of a vicinal dicarbonyl functionality within a fused heterocyclic ring system. The electrophilicity of these carbonyl carbons dictates the regioselectivity of nucleophilic attack. Generally, the C3 carbonyl is significantly more electrophilic and thus more reactive towards nucleophiles than the C2 carbonyl. This is attributed to the electronic influence of the adjacent amide group at the C2 position. The lone pair of electrons on the nitrogen atom can be delocalized towards the C2 carbonyl, reducing its electrophilicity.

The presence of substituents on the aromatic ring of the isatin core further modulates this reactivity. Electron-donating groups, such as the methoxy groups in this compound, increase the electron density on the aromatic ring. This electron-donating effect is transmitted to the C3 carbonyl, thereby reducing its electrophilicity and decreasing its reactivity towards nucleophiles compared to unsubstituted isatin. Conversely, electron-withdrawing groups enhance the reactivity of the C3 carbonyl.[1]

Comparative Reactivity of the C2 and C3 Carbonyl Groups

The Highly Reactive C3 Carbonyl

The C3 carbonyl of this compound is the primary site for a wide range of chemical transformations. Its susceptibility to nucleophilic attack allows for the construction of complex molecular architectures, most notably spirooxindoles.

Key Reactions at the C3 Carbonyl:

-

Condensation Reactions with Active Methylene Compounds: In the presence of a base, active methylene compounds readily undergo Knoevenagel condensation with the C3 carbonyl to yield 3-ylideneoxindoles.

-

Wittig Reaction: The C3 carbonyl reacts with phosphorus ylides to form exocyclic double bonds, providing a route to various 3-alkenylideneoxindoles.

-

Aldol Condensation: Reactions with enolates from ketones or other carbonyl compounds lead to the formation of 3-hydroxy-3-substituted oxindoles.

-

Formation of Spirooxindoles: Multicomponent reactions and cycloadditions involving the C3 carbonyl are extensively used to synthesize spirocyclic systems containing the oxindole core.

The Less Reactive C2 Carbonyl

The C2 carbonyl, being part of an amide functional group, is significantly less electrophilic than the C3 ketone. Direct nucleophilic attack at this position is generally disfavored. However, reactions involving the C2 position have been reported, often proceeding through rearrangement or under specific catalytic conditions rather than a simple nucleophilic addition to the carbonyl. The synthesis of 2,2-disubstituted indolin-3-ones, for instance, typically involves a rearrangement of an intermediate formed at the C3 position or starts from precursors other than isatin itself.

Data Presentation: Summary of Reactions at the C3 Carbonyl

| Reaction Type | Nucleophile/Reagent | Product Type | General Conditions |

| Knoevenagel Condensation | Active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) | 3-Ylideneoxindoles | Base catalyst (e.g., piperidine, triethylamine), reflux in a suitable solvent (e.g., ethanol, acetic acid) |

| Wittig Reaction | Phosphorus ylides (e.g., (carbethoxymethylene)triphenylphosphorane) | 3-Alkenylideneoxindoles | Typically in an aprotic solvent like THF or dichloromethane at room temperature. |

| Aldol Condensation | Ketones (e.g., acetone, cyclohexanone) | 3-Hydroxy-3-substituted oxindoles | Base catalyst (e.g., secondary amines), often in protic solvents. |

| Spirooxindole Synthesis | 1,3-Dipoles (from amino acids and aldehydes) | Spiropyrrolidinyl oxindoles | 1,3-Dipolar cycloaddition, often in refluxing methanol or ethanol. |

Experimental Protocols

General Protocol for Knoevenagel Condensation with an Active Methylene Compound

Reaction: Condensation of this compound with malononitrile.

Procedure:

-

To a solution of this compound (1 mmol) in absolute ethanol (20 mL), add malononitrile (1.1 mmol).

-

Add a catalytic amount of piperidine (0.1 mmol).

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product often precipitates from the solution. Collect the solid by filtration.

-

Wash the solid with cold ethanol and dry under vacuum to obtain the desired 3-(dicyanomethylene)-4,6-dimethoxyindolin-2-one.

General Protocol for Wittig Reaction

Reaction: Reaction of this compound with (carbethoxymethylene)triphenylphosphorane.

Procedure:

-

Dissolve this compound (1 mmol) in dry dichloromethane (15 mL) in a round-bottom flask under a nitrogen atmosphere.

-

Add (carbethoxymethylene)triphenylphosphorane (1.1 mmol) to the solution at room temperature.

-

Stir the reaction mixture at room temperature and monitor its progress by TLC.

-

Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the target 3-(carbethoxymethylene)-4,6-dimethoxyindolin-2-one.

Mandatory Visualizations

Factors Influencing Carbonyl Reactivity

References

Methodological & Application

Application Notes and Protocols for 4,6-Dimethoxyindoline-2,3-dione in Heterocyclic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 4,6-dimethoxyindoline-2,3-dione (also known as 4,6-dimethoxyisatin). This versatile building block is instrumental in the construction of complex heterocyclic molecules, particularly those with therapeutic potential. The protocols detailed below offer step-by-step guidance for key transformations, enabling the synthesis of diverse molecular scaffolds for drug discovery and development.

Introduction to this compound in Drug Discovery

Isatin (1H-indole-2,3-dione) and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry due to their ability to interact with a wide range of biological targets.[1][2][3] This has led to the development of isatin-based compounds with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[1][2][3][4] The substitution pattern on the aromatic ring of the isatin core is crucial in modulating biological activity. This compound, with its two electron-donating methoxy groups, offers a unique electronic profile that enhances the reactivity of the indole system and provides specific sites for functionalization.[5][6] The reactive C3-keto group and the enolizable C2-carbonyl group make it an ideal substrate for a variety of organic transformations, including condensation reactions, Mannich reactions, and cycloadditions, thereby enabling the synthesis of a diverse array of heterocyclic systems.[5][7]

Key Synthetic Applications and Protocols

The electron-rich nature of the benzene ring in this compound directs electrophilic substitution and enhances the nucleophilicity of the indole nitrogen, making it a valuable precursor for a range of heterocyclic compounds.

Synthesis of Spirooxindole Derivatives via 1,3-Dipolar Cycloaddition

Spirooxindoles are a prominent class of heterocyclic compounds with significant biological activities. The C3-carbonyl group of this compound is an excellent electrophile for reactions with azomethine ylides, generated in situ from an amino acid and an aldehyde, to construct spiro-pyrrolidine-oxindole scaffolds.

Caption: Workflow for the synthesis of spirooxindole derivatives.

Experimental Protocol: Synthesis of a Spiro[pyrrolidine-3,3'-oxindole] Derivative

This protocol is a representative example of a 1,3-dipolar cycloaddition reaction.

Materials:

-

This compound

-

Sarcosine (N-methylglycine)

-

Aromatic aldehyde (e.g., benzaldehyde)

-

Methanol (MeOH), anhydrous

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with hotplate

-

Thin Layer Chromatography (TLC) plates

Procedure:

-

To a solution of this compound (1.0 mmol) and the aromatic aldehyde (1.2 mmol) in anhydrous methanol (20 mL), add sarcosine (1.5 mmol).

-

Heat the reaction mixture to reflux and stir for 4-6 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, allow the mixture to cool to room temperature.

-

The product will often precipitate from the solution. If not, reduce the solvent volume under reduced pressure.

-

Collect the solid product by filtration, wash with cold methanol, and dry under vacuum.

-

Further purification can be achieved by recrystallization from a suitable solvent like ethanol or ethyl acetate.

| Reactant 1 | Reactant 2 | Reactant 3 | Solvent | Time (h) | Yield (%) |

| 4,6-Dimethoxyisatin | Sarcosine | Benzaldehyde | MeOH | 5 | ~85-95 |

| 4,6-Dimethoxyisatin | Proline | Isatin | EtOH | 6 | ~80-90 |

Synthesis of Pyrroloquinazoline Derivatives via Mannich Reaction

The activated 4,6-dimethoxyindole nucleus, derived from the corresponding isatin, can undergo Mannich reactions to yield complex heterocyclic systems like pyrroloquinazolines.[5] This transformation highlights the enhanced reactivity of the C7 position of the indole ring.

Caption: Synthesis of pyrroloquinazolines via Mannich reaction.

Experimental Protocol: Synthesis of a Pyrroloquinazoline Derivative

This protocol is adapted from related Mannich reactions on activated indoles.[5]

Materials:

-

A 4,6-dimethoxy-2,3-disubstituted indole (precursor)

-

A bis(aminol)ether

-

Trifluoroacetic anhydride (TFAA)

-

Dichloromethane (DCM), anhydrous

-

Round-bottom flask

-

Magnetic stirrer

-

Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

Dissolve the 4,6-dimethoxy-2,3-disubstituted indole (1.0 mmol) in anhydrous DCM (15 mL) under an inert atmosphere.

-

Add the bis(aminol)ether (1.1 mmol) to the solution.

-

Cool the mixture to 0 °C using an ice bath.

-

Slowly add trifluoroacetic anhydride (0.2 mmol) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with DCM (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

| Indole Precursor | Reagent | Catalyst | Solvent | Time (h) | Yield (%) |

| 4,6-Dimethoxy-2,3-diphenylindole | bis(aminol)ether | TFAA | DCM | 24 | 60-70 |

Synthesis of Thiadiazole and Schiff Base Derivatives

The versatile indole scaffold, particularly when functionalized, can be a starting point for a variety of heterocyclic systems with potential biological activities, including antibacterial and antitumor properties.[8][9]

Caption: Multi-step synthesis of a Schiff base from 4,6-dimethoxy-1H-indole.

Experimental Protocol: Synthesis of a Thiadiazole Derivative (R4)

This protocol is based on the synthesis of heterocyclic compounds from 4,6-dimethoxy-1H-indole.[8]

Materials:

-

2-(4,6-dimethoxy-1H-indol-1-yl)acetic acid (Compound R1, derived from 4,6-dimethoxy-1H-indole and chloroacetic acid)

-

Thiosemicarbazide

-

10% Sodium Hydroxide (NaOH) solution

-

Dioxane

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with hotplate

Procedure:

-

Combine thiosemicarbazide (0.01 mol, 0.91 g) with 50 mL of 10% NaOH solution and stir for 20 minutes.

-

In a separate flask, dissolve compound R1 (0.01 mol, 2.35 g) in 50 mL of dioxane.

-

Add the solution of R1 to the thiosemicarbazide mixture.

-

Heat the combined mixture to reflux and maintain for 24 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and process as described in the source literature, which may involve neutralization and filtration to isolate the product.

-

Recrystallize the crude product from a suitable solvent.

| Starting Material | Reagent | Solvent | Time (h) | Yield (%) |

| Compound (R1) | Thiosemicarbazide | Dioxane/NaOH(aq) | 24 | Not specified |

Conclusion

This compound and its derivatives are highly valuable and versatile synthons in heterocyclic chemistry. The electron-donating methoxy groups significantly influence the reactivity of the isatin core, enabling a wide range of transformations that lead to novel and biologically active molecules. The protocols provided herein serve as a practical guide for researchers engaged in the synthesis of complex heterocyclic compounds for applications in drug discovery and materials science. Further exploration of the reactivity of this scaffold is likely to yield new molecular entities with significant therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of Isatin-derived Heterocycles with Promising Anticancer Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. arkat-usa.org [arkat-usa.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. jmpcr.samipubco.com [jmpcr.samipubco.com]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols for N-Alkylation of 4,6-Dimethoxyindoline-2,3-dione

Audience: Researchers, scientists, and drug development professionals.

Introduction:

N-alkylation of the isatin scaffold is a pivotal chemical transformation for the synthesis of a diverse array of biologically active compounds and synthetic intermediates. The introduction of an alkyl group at the nitrogen atom can significantly modulate the pharmacological properties of the resulting molecule, including its cytotoxic, antiviral, and enzyme inhibition activities.[1][2][3][4] This document provides a detailed protocol for the N-alkylation of 4,6-dimethoxyindoline-2,3-dione, a substituted isatin derivative of interest in medicinal chemistry. The methodologies outlined are based on established procedures for the N-alkylation of isatin and its derivatives.

Reaction Principle:

The N-alkylation of this compound proceeds through a nucleophilic substitution reaction. In the presence of a suitable base, the acidic N-H proton of the isatin ring is abstracted to form a highly conjugated isatin anion. This anion then functions as a nucleophile, attacking an electrophilic alkylating agent, such as an alkyl halide or sulfate, to yield the N-alkylated product.[1] The selection of the base, solvent, and reaction conditions can significantly influence the reaction's efficiency and yield.

Data Presentation: Summary of Reaction Conditions for N-Alkylation of Isatins

The following table summarizes various reaction conditions reported for the N-alkylation of isatin and its derivatives, which can be adapted for this compound.

| Entry | Base | Solvent | Alkylating Agent | Method | Reaction Time | Temperature | Yield (%) | Reference |

| 1 | K₂CO₃ | DMF | Alkyl Halide | Conventional Heating | 12-24 h | 80 °C | Good | [4] |

| 2 | Cs₂CO₃ | DMF | Alkyl Halide | Conventional Heating | Not Specified | Not Specified | Good | [1][5] |

| 3 | K₂CO₃ | DMF | Alkyl Halide | Microwave | A few minutes | Not Specified | 76-94 | [6] |

| 4 | NaOEt | EtOH | Alkyl Halide | Microwave | A few minutes | Not Specified | 24-81 | [6] |

| 5 | NaH | Anhydrous Solvent | Alkyl Halide | Conventional Heating | Not Specified | Not Specified | Good | [7] |

| 6 | KF/Alumina | Acetonitrile | Alkyl Halide | Microwave | 25 min | 180 °C | Varies | [8] |

| 7 | K₂CO₃/KI | Acetonitrile | Benzyl Halide | Microwave | 10 min | 160 °C | Good | [8] |

Experimental Protocol: N-Alkylation of this compound

This protocol provides a general and reliable method for the N-alkylation of this compound using an alkyl halide.

1. Materials and Reagents:

-

This compound

-

Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

-

Anhydrous Potassium Carbonate (K₂CO₃), finely ground

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl Acetate (EtOAc)

-

Hexanes

-

Brine (saturated aqueous NaCl)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Deionized Water

2. Equipment:

-

Round-bottom flask with a magnetic stir bar

-

Reflux condenser and heating mantle (for conventional heating) or a dedicated microwave reactor

-

Inert atmosphere setup (Nitrogen or Argon)

-